Cas no 2097952-96-8 (2-{[(tert-butoxy)carbonyl]amino}-2-{5,8-dioxaspiro[3.4]octan-2-yl}acetic acid)

2-{[(tert-Butoxy)carbonyl]amino}-2-{5,8-dioxaspiro[3.4]octan-2-yl}acetic acid is a specialized intermediate in organic synthesis, featuring a spirocyclic ether moiety and a Boc-protected amino group. Its unique structure makes it valuable for constructing complex molecules, particularly in peptide and heterocyclic chemistry. The tert-butoxycarbonyl (Boc) group provides selective deprotection under mild acidic conditions, enabling controlled synthetic pathways. The spirocyclic scaffold enhances rigidity, which can be advantageous in designing conformationally constrained analogs. This compound is particularly useful in medicinal chemistry for developing bioactive molecules with improved stability and binding properties. Its well-defined reactivity profile ensures reliable performance in multi-step syntheses.
2-{[(tert-butoxy)carbonyl]amino}-2-{5,8-dioxaspiro[3.4]octan-2-yl}acetic acid structure
2097952-96-8 structure
Product Name:2-{[(tert-butoxy)carbonyl]amino}-2-{5,8-dioxaspiro[3.4]octan-2-yl}acetic acid
CAS No:2097952-96-8
MF:C13H21NO6
MW:287.30894446373
CID:5042686
Update Time:2026-02-28

2-{[(tert-butoxy)carbonyl]amino}-2-{5,8-dioxaspiro[3.4]octan-2-yl}acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-((tert-butoxycarbonyl)amino)-2-(5,8-dioxaspiro[3.4]octan-2-yl)acetic acid
    • 2-(5,8-dioxaspiro[3.4]octan-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
    • 2-{[(tert-butoxy)carbonyl]amino}-2-{5,8-dioxaspiro[3.4]octan-2-yl}acetic acid
    • Inchi: 1S/C13H21NO6/c1-12(2,3)20-11(17)14-9(10(15)16)8-6-13(7-8)18-4-5-19-13/h8-9H,4-7H2,1-3H3,(H,14,17)(H,15,16)
    • InChI Key: GPWXLWGGRWGROP-UHFFFAOYSA-N
    • SMILES: O1CCOC21CC(C(C(=O)O)NC(=O)OC(C)(C)C)C2

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 388
  • XLogP3: 0.8
  • Topological Polar Surface Area: 94.1

2-{[(tert-butoxy)carbonyl]amino}-2-{5,8-dioxaspiro[3.4]octan-2-yl}acetic acid Pricemore >>

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2-{[(tert-butoxy)carbonyl]amino}-2-{5,8-dioxaspiro[3.4]octan-2-yl}acetic acid Suppliers

Amadis Chemical Company Limited
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(CAS:2097952-96-8)2-{[(tert-butoxy)carbonyl]amino}-2-{5,8-dioxaspiro[3.4]octan-2-yl}acetic acid
Order Number:A1078341
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 19:04
Price ($):891.0
Email:sales@amadischem.com

Additional information on 2-{[(tert-butoxy)carbonyl]amino}-2-{5,8-dioxaspiro[3.4]octan-2-yl}acetic acid

Introduction to 2-{[(tert-butoxy)carbonyl]amino}-2-{5,8-dioxaspiro[3.4]octan-2-yl}acetic acid (CAS No. 2097952-96-8)

2-{[(tert-butoxy)carbonyl]amino}-2-{5,8-dioxaspiro[3.4]octan-2-yl}acetic acid, with the CAS number 2097952-96-8, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique spirocyclic structure and the presence of a tert-butoxycarbonyl (Boc) protecting group, which makes it a valuable intermediate in the synthesis of complex molecules with potential therapeutic applications.

The chemical structure of 2-{[(tert-butoxy)carbonyl]amino}-2-{5,8-dioxaspiro[3.4]octan-2-yl}acetic acid consists of a spirocyclic ring system with two oxygen atoms (dioxaspiro) and an amino acid moiety protected by a Boc group. The spirocyclic structure provides rigidity and conformational constraint, which can be advantageous in designing molecules with specific biological activities. The Boc group, on the other hand, is commonly used to protect the amino group during synthetic manipulations, ensuring that the final product retains its intended functionality.

Recent studies have highlighted the potential of compounds with similar structures in various therapeutic areas. For instance, spirocyclic compounds have shown promise in the development of inhibitors for specific enzymes and receptors, which are often implicated in diseases such as cancer, neurodegenerative disorders, and inflammatory conditions. The unique properties of 2-{[(tert-butoxy)carbonyl]amino}-2-{5,8-dioxaspiro[3.4]octan-2-yl}acetic acid make it an attractive candidate for further exploration in these contexts.

In terms of synthetic accessibility, 2-{[(tert-butoxy)carbonyl]amino}-2-{5,8-dioxaspiro[3.4]octan-2-yl}acetic acid can be synthesized through a series of well-established chemical reactions. The synthesis typically involves the formation of the spirocyclic ring system followed by the introduction of the amino acid moiety and the Boc protection step. The detailed synthetic route has been documented in several peer-reviewed journals, providing a robust foundation for researchers to build upon.

The physicochemical properties of 2-{[(tert-butoxy)carbonyl]amino}-2-{5,8-dioxaspiro[3.4]octan-2-yl}acetic acid have also been extensively studied. It exhibits good solubility in common organic solvents and can be purified using standard techniques such as column chromatography and recrystallization. These properties make it suitable for use in both small-scale laboratory experiments and large-scale industrial processes.

In addition to its potential as a therapeutic agent, 2-{[(tert-butoxy)carbonyl]amino}-2-{5,8-dioxaspiro[3.4]octan-2-yl}acetic acid has been explored for its utility as a building block in combinatorial chemistry and high-throughput screening (HTS) assays. Its structural diversity and functional versatility allow it to be easily modified to generate a wide range of analogs with varying biological activities.

The biological activity of 2-{[(tert-butoxy)carbonyl]amino}-2-{5,8-dioxaspiro[3.4]octan-2-yl}acetic acid has been evaluated in several preclinical studies. These studies have demonstrated its ability to modulate specific biological pathways and interact with target proteins with high affinity and selectivity. For example, it has shown promise as an inhibitor of certain kinases and proteases, which are key players in cellular signaling cascades.

To further understand the mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-2-{5,8-dioxaspiro[3.4]octan-2-yl}acetic acid, researchers have employed a variety of biophysical techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. These techniques have provided valuable insights into how the compound interacts with its target proteins at the molecular level.

In conclusion, 2-{[(tert-butoxy)carbonyl]amino}-2-{5,8-dioxaspiro[3.4]octan-2-yl}acetic acid (CAS No. 2097952-96-8) is a promising compound with a unique chemical structure that offers significant potential for therapeutic applications. Its well-defined synthetic route, favorable physicochemical properties, and demonstrated biological activity make it an attractive candidate for further research and development in the pharmaceutical industry.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:2097952-96-8)2-{[(tert-butoxy)carbonyl]amino}-2-{5,8-dioxaspiro[3.4]octan-2-yl}acetic acid
A1078341
Purity:99%
Quantity:1g
Price ($):891.0
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